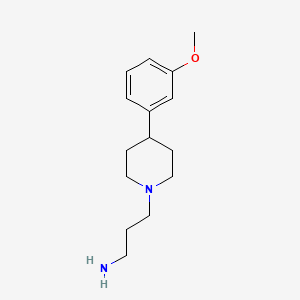![molecular formula C16H18O4 B8475202 Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis- CAS No. 4673-49-8](/img/structure/B8475202.png)
Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often packaged in solid form for ease of handling and transportation .
化学反应分析
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
科学研究应用
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a chain extender in the synthesis of polyurethane elastomers.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives
作用机制
The mechanism by which 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability. This interaction can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
Hydroquinone: A simpler compound with similar antioxidant properties.
Bisphenol A: Another biphenyl derivative used in the production of polycarbonate plastics.
Resorcinol: A dihydroxybenzene compound with similar chemical reactivity
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) is unique due to its symmetrical structure and the presence of two hydroxyethyl groups. This structure imparts enhanced rigidity and thermal stability to the materials it is used in, making it particularly valuable in the production of high-performance polyurethane elastomers .
属性
CAS 编号 |
4673-49-8 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
2-[2-[2-(2-hydroxyethoxy)phenyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H18O4/c17-9-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20-12-10-18/h1-8,17-18H,9-12H2 |
InChI 键 |
VGLVJPJYJLSZIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OCCO)OCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
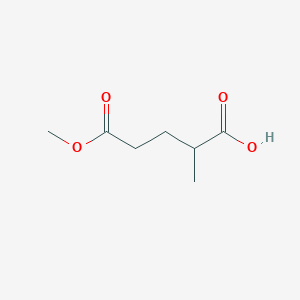
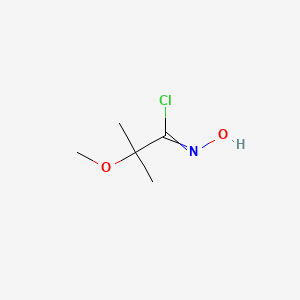
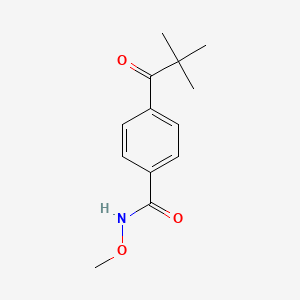
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B8475138.png)
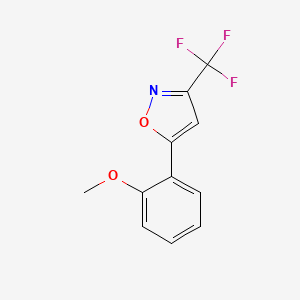
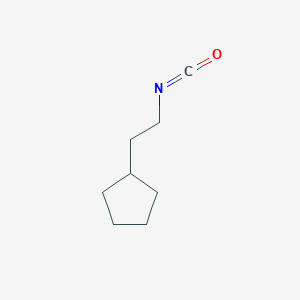

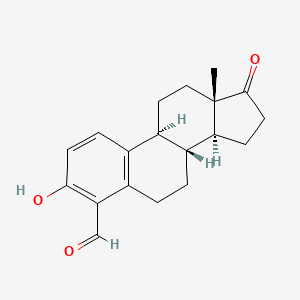
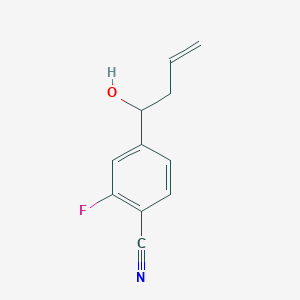
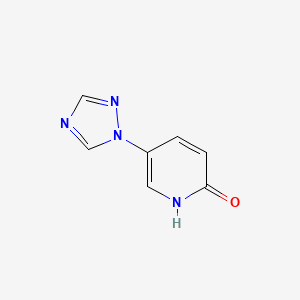
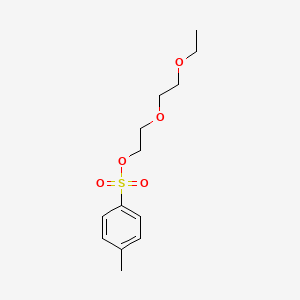
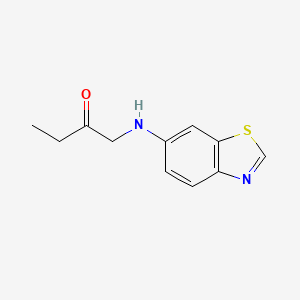
![4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine](/img/structure/B8475201.png)
